molecular formula C9H10N2O2 B1600652 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 94590-46-2

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B1600652
CAS No.: 94590-46-2
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions such as those mentioned above, utilizing readily available starting materials and mild reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of annexin A7 GTPase, which plays a role in cellular senescence. The compound affects the AMPK/mTOR signaling pathway, leading to changes in protein phosphorylation and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,e][1,4]oxazepin-11(5H)-ones
  • Acridones
  • 7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
  • Dibenzo[b,f]azepin-10(11H)-ones

Uniqueness

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and affect cellular pathways sets it apart from other similar compounds .

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538650
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94590-46-2
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 3
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 4
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 5
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 6
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

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